2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound characterized by a fused pyrrole-pyrazine core with bromine and methyl substituents at the 2- and 6-positions, respectively. Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol (SMILES: CC1=C(N=C2C=CNC2=N1)Br) . The bromine atom enhances electrophilicity, making it a versatile intermediate in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations . The methyl group contributes to steric and electronic modulation, influencing binding interactions in biological systems . This compound is pivotal in medicinal chemistry for kinase inhibitor development and optoelectronic material synthesis .
Properties
IUPAC Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLZUNWOJNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Cyclization: Formation of the pyrrolo[2,3-b]pyrazine core from suitable precursors, often involving condensation or cyclization reactions of aminopyrazine derivatives.
- Methylation: Introduction of the methyl group at the 6-position via alkylation using methylating agents such as methyl iodide under basic conditions.
- Bromination: Selective bromination at the 2-position using brominating reagents like N-bromosuccinimide (NBS).
Industrial methods optimize these steps for yield and purity, sometimes employing continuous flow reactors and automated controls for scalability and reproducibility.
Detailed Preparation Methodology
Cyclization and Core Construction
- Precursors such as 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine are dissolved in polar aprotic solvents like N,N-dimethylacetamide.
- A mild alkali reagent (e.g., sodium tert-butoxide) is added to the reaction mixture.
- The system is heated (typically between 40–100 °C) for 0.5 to 2 hours to promote cyclization, forming the fused heterocyclic core.
Methylation
- The methyl group at the 6-position is introduced by alkylation using methyl iodide or similar methylating agents.
- This step is usually conducted in the presence of a base to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Reaction conditions are optimized to avoid over-alkylation or side reactions.
Bromination
- Bromination at the 2-position is achieved using reagents like N-bromosuccinimide.
- Controlled reaction conditions ensure selective monobromination without affecting other sensitive sites on the molecule.
Purification
- The crude product is purified by recrystallization or chromatographic techniques.
- Industrial processes favor recrystallization from mixed solvents (e.g., ethyl acetate/petroleum ether) to improve yield and reduce cost.
Industrial-Scale Preparation Example (Adapted from Related Pyrrolo[2,3-b]pyrazine Derivatives)
Though specific industrial protocols for this compound are limited, analogous compounds such as 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine have well-documented scalable synthesis methods that can inform preparation strategies:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Cyclization | 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, sodium tert-butoxide, N,N-dimethylacetamide, 40–100 °C, 0.5–2 h | Formation of pyrrolo[2,3-b]pyrazine core | Mild alkali reagent reduces by-products |
| 2. Functionalization | Addition of methyl iodide (for methylation) or NBS (for bromination), room temperature to mild heating | Introduction of methyl and bromine substituents | Controlled stoichiometry for selectivity |
| 3. Work-up & Purification | Quenching with sodium bicarbonate solution, filtration, recrystallization from mixed solvents | Isolation of pure product | High purity and yield (up to ~85%) |
This method improves safety by avoiding hazardous reagents like sodium hydride, reduces by-products, and simplifies purification, making it suitable for industrial production.
Chemical Reaction Analysis
- Substitution Reactions: The bromine atom at the 2-position is reactive and can be substituted by nucleophiles (amines, thiols, alkoxides), enabling further derivatization.
- Oxidation/Reduction: The compound can undergo redox transformations to access related derivatives.
- Cycloaddition: The fused heterocyclic core can participate in cycloaddition reactions to build more complex structures.
Reagents such as N-bromosuccinimide for bromination and methyl iodide for methylation are commonly employed under controlled conditions to ensure selective functionalization.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, sodium tert-butoxide | 40–100 °C, 0.5–2 h, N,N-dimethylacetamide solvent | Mild alkali improves safety and yield |
| Methylation | Methyl iodide, base (e.g., K2CO3) | Room temperature to mild heating | Introduces methyl at 6-position |
| Bromination | N-bromosuccinimide (NBS) | Controlled temperature, often room temp | Selective bromination at 2-position |
| Purification | Sodium bicarbonate aqueous quench, recrystallization | Mixed solvents (ethyl acetate/petroleum ether) | High purity, scalable |
Research Findings and Optimization Notes
- Use of mild alkali reagents such as sodium tert-butoxide instead of sodium hydride reduces hazardous handling and by-product formation.
- Reaction temperature and time are critical parameters; higher temperatures accelerate cyclization but may increase side reactions.
- Stoichiometric control of methylating and brominating agents is essential for selectivity.
- Recrystallization solvent choice impacts purity and yield; mixed solvents combining polar and nonpolar components are preferred.
- Continuous flow reactors and automated systems can enhance reproducibility and scalability in industrial settings.
This detailed synthesis overview of this compound integrates diverse research and industrial insights, emphasizing efficient, safe, and scalable preparation methods suitable for both laboratory and commercial production.
Chemical Reactions Analysis
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyrazine core can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Due to its diverse biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyrazine Derivatives
Kinase Inhibition
- This compound : Demonstrates enhanced FGFR1 kinase inhibition compared to pyrazolo[4,3-b]pyridine analogues due to improved hinge-region interactions (IC₅₀ ~ 0.1–1 µM) .
- 3-Chloro-5H-pyrrolo[2,3-b]pyrazine : Targets JAK3 and ATR kinases but shows weaker FGFR1 binding due to lack of bromine’s electrophilic anchoring .
- Aloisines (pyrrolo[2,3-b]pyrazine inhibitors): Exhibit broader kinase inhibition (CDKs) but lower selectivity due to unoptimized substituents .
CFTR Activation
Regioselective Amination
- Metal-free conditions (microwave): Convert 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine to 3-amino derivatives exclusively .
- Buchwald-Hartwig coupling: Yields 2-amino derivatives, critical for optoelectronic DPP scaffolds .
Optoelectronic Properties
- 1,7-Dihydrodipyrrolo[2,3-b]pyrazines : Exhibit superior thermal stability (T₅% > 300°C) and blue-red emission (Φ = 56%) compared to 1,5-dihydro analogues, attributed to planar molecular packing .
Key Research Findings
Kinase Inhibitor Optimization : Substitution at the 2-position (Br) and 6-position (CH₃) in pyrrolo[2,3-b]pyrazines enhances FGFR1 selectivity by 5–10× over c-Met .
CFTR Activation : The 4-hydroxyphenyl group in RP107 increases hydrogen-bonding interactions with transmembrane domains, critical for submicromolar efficacy .
Optoelectronic Tuning : 1,7-DPP derivatives show 30% higher charge carrier mobility than 1,5-DPP analogues due to reduced dihedral angles (<30°) .
Data Tables
Table 2: Optoelectronic Properties of DPP Derivatives
| Compound Type | λₐᵦₛ (nm) | Φ (%) | T₅% (°C) | Charge Mobility (cm²/Vs) |
|---|---|---|---|---|
| 1,7-Dihydrodipyrrolo[2,3-b]pyrazine | 450–600 | 56 | 320 | 0.12 |
| 1,5-Dihydrodipyrrolo[2,3-b]pyrazine | 420–580 | 42 | 290 | 0.08 |
T₅% = Thermal decomposition temperature; Φ = Fluorescence quantum yield .
Biological Activity
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound is part of the pyrrolopyrazine family, which is recognized for its potential in various therapeutic applications, including kinase inhibition, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 212.05 g/mol. The compound features a fused pyrrole and pyrazine ring system, which contributes to its biological reactivity and activity against specific enzymatic targets.
Target Kinases
The primary mechanism of action for this compound involves the inhibition of various kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cell signaling pathways related to growth and differentiation. Notably, this compound interacts with kinases by forming hydrogen bonds with their hinge regions, leading to significant alterations in cellular processes such as:
- Cell Cycle Progression: Inhibition of kinase activity can disrupt normal cell cycle regulation.
- Apoptosis: The compound's action may induce programmed cell death through altered signaling pathways.
- Differentiation: Changes in kinase activity can impact cellular differentiation processes.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. Additionally, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Kinase Inhibition Studies:
- A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The compound was shown to alter the phosphorylation status of key proteins, impacting cell signaling pathways critical for tumor growth .
-
Cellular Impact:
- In vitro experiments revealed that treatment with this compound led to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation. This suggests its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Activity:
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits key kinases involved in cell signaling pathways affecting growth and differentiation |
| Antimicrobial | Effective against a range of bacterial pathogens |
| Anti-inflammatory | Potential use in treating inflammatory conditions |
| Antitumor | Alters cellular processes related to apoptosis and cell cycle regulation |
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine?
The synthesis typically involves regioselective bromination and cyclization steps. For example:
- Bromination: Starting from pyrazine precursors, bromine or NBS (N-bromosuccinimide) is used under controlled conditions to introduce bromine at the 2-position (see similar methods in and ).
- Cyclization: A pyrrole ring is fused to the pyrazine backbone via metal-free or catalyzed annulation (e.g., Sonogashira coupling for alkyne intermediates, followed by reductive closure).
- Methylation: Methyl groups are introduced via alkylation reagents (e.g., methyl iodide) or via pre-functionalized precursors ().
Key validation: Monitor reactions using H/C NMR and LC-MS to track intermediates and final product purity.
Q. How can spectroscopic methods confirm the structure of this compound?
- NMR: H NMR shows characteristic aromatic proton signals between δ 7.0–8.5 ppm for pyrrole and pyrazine protons. The methyl group at position 6 appears as a singlet (~δ 2.5 ppm). C NMR confirms quaternary carbons (e.g., C-Br at ~δ 110–120 ppm).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 228.984 for CHBrN).
- X-ray Diffraction: Single-crystal XRD resolves regiochemistry and bond angles, critical for confirming bromine and methyl positions ().
Advanced Research Questions
Q. How do regioselectivity challenges in substitution reactions impact the synthesis of derivatives?
- Competing Reactivity: Bromine at position 2 directs electrophilic substitutions to position 5 or 7, but steric hindrance from the methyl group at position 6 may alter reactivity ().
- Mitigation Strategies: Use directing groups (e.g., tosyl protection at position 5) or transition-metal catalysts (Pd, Cu) to control cross-coupling reactions ().
- Case Study: In Sonogashira couplings, trimethylsilylacetylene intermediates improve regioselectivity for alkyne insertion ().
Q. What role does this compound play in kinase inhibition studies?
- FGFR Targeting: The pyrrolopyrazine scaffold mimics ATP’s adenine-binding pocket in kinases. Bromine enhances hydrophobic interactions, while the methyl group modulates solubility ().
- Structure-Activity Relationship (SAR):
- Bromine Replacement: Substituting Br with iodine (e.g., 7-iodo analogs) increases steric bulk but may reduce metabolic stability.
- Methyl Optimization: Methyl at position 6 balances lipophilicity and cell permeability, critical for in vivo efficacy ().
Validation: Co-crystal structures (e.g., FGFR1 complexes) and enzymatic assays (IC values) confirm binding modes.
Q. How do electronic properties of substituents influence photophysical applications?
- HOMO-LUMO Modulation: Bromine lowers the LUMO energy, enhancing electron-accepting capacity for optoelectronic materials. Methyl groups slightly raise HOMO levels, improving charge transport ().
- Case Study: In pyrido[2,3-b]pyrazine-based dyes, brominated derivatives show blue-red emission with (singlet-triplet energy gap) < 0.3 eV, suitable for OLEDs.
Experimental Design: Use UV-vis spectroscopy and cyclic voltammetry to quantify bandgap and redox potentials.
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for pyrrolopyrazine derivatives
- Possible Causes:
- Solvent Effects: Polar aprotic solvents (e.g., THF vs. DMF) alter reaction rates and byproduct formation ( vs. 19).
- Catalyst Loading: Pd(PPh)Cl at 5 mol% vs. 10 mol% significantly impacts cross-coupling efficiency ().
Resolution: Optimize via Design of Experiments (DoE) to map solvent/catalyst interactions.
Methodological Recommendations
- Purification: Use SiO column chromatography (PE/EA gradients) or C18 reverse-phase HPLC for polar derivatives.
- Stability Testing: Conduct TGA/DSC to assess thermal decomposition profiles (critical for material science applications).
- In Vivo Studies: For kinase inhibitors, prioritize pharmacokinetic profiling (CYP450 inhibition, plasma protein binding) early in development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
